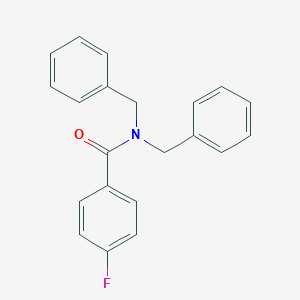
N,N-dibenzyl-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dibenzyl-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H18FNO and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N,N-Dibenzyl-4-fluorobenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and reductions. For instance, the fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives like N,N-dibenzyl-4-aminobenzamide.
Table 1: Common Reactions Involving this compound
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols | N,N-dibenzyl-4-aminobenzamide |
| Reduction | LiAlH₄ in anhydrous ether | N,N-dibenzyl-4-aminobenzamide |
| Oxidation | KMnO₄ or CrO₃ in acidic conditions | N,N-dibenzyl-4-carboxybenzamide |
Biological Applications
Potential as a Bioactive Compound
Research indicates that compounds related to this compound can exhibit significant biological activity. For example, studies on related benzamides have shown high affinities for sigma receptors, which are implicated in various neurological disorders . The structural characteristics of this compound may enable it to act as a selective ligand for these receptors, making it a candidate for further pharmacological evaluation.
Case Study: Sigma Receptor Binding
In one study, a compound similar to this compound was labeled with fluorine-18 and evaluated for its potential as a sigma receptor radioligand for PET imaging. The compound demonstrated high selectivity and affinity for sigma receptors, suggesting that derivatives of this compound could be developed for imaging applications in human subjects .
Industrial Applications
Production of Specialty Chemicals
this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be used as a building block in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. The ability to modify its structure through chemical reactions enhances its utility in industrial applications.
Mechanistic Insights
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with target enzymes or receptors, influencing their activity through competitive inhibition or binding affinity modulation. Understanding these mechanisms is crucial for designing effective derivatives with enhanced biological activity.
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Key Differences | Potential Applications |
|---|---|---|
| N,N-Dibenzylbenzamide | Lacks fluorine; different reactivity | Less bioactive than fluorinated variants |
| N,N-Dibenzyl-4-chlorobenzamide | Contains chlorine; altered electronic properties | Different binding affinities |
| N,N-Dibenzyl-4-bromobenzamide | Presence of bromine; unique reactivity | Useful in specific synthetic pathways |
Properties
CAS No. |
88229-29-2 |
|---|---|
Molecular Formula |
C21H18FNO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-fluorobenzamide |
InChI |
InChI=1S/C21H18FNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
GFWSZXULGGXLHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















